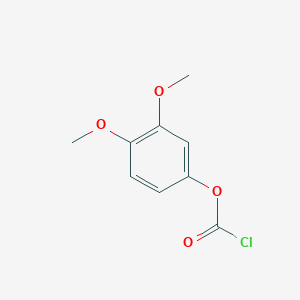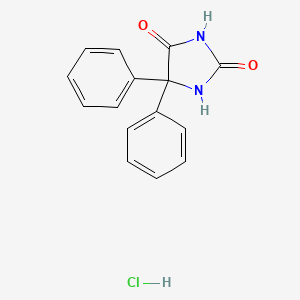
5,5-Diphenylimidazolidine-2,4-dione hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5-Diphenylimidazolidine-2,4-dione hydrochloride, commonly known as phenytoin hydrochloride, is a well-known anticonvulsant agent. It was first synthesized by Heinrich Biltz in 1908 and later found to have significant therapeutic uses by H. Houston Merritt and Tracy Putnam in 1938 . This compound is primarily used in the treatment of various types of seizures, including tonic-clonic and complex partial seizures .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-diphenylimidazolidine-2,4-dione hydrochloride typically involves the condensation of benzil and urea in the presence of a base, such as sodium hydroxide, and water as a solvent . The reaction proceeds via intramolecular cyclization to form an intermediate heterocyclic compound, which upon acidification yields phenytoin . This method is efficient and provides a high yield of the desired product.
Industrial Production Methods
In industrial settings, the synthesis of phenytoin hydrochloride follows similar principles but on a larger scale. The use of green solvents like water is emphasized to ensure environmental sustainability and cost-effectiveness . The removal of solvents after synthesis is a critical step to ensure the purity and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
5,5-Diphenylimidazolidine-2,4-dione hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions, especially nucleophilic substitutions, are common with this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Nucleophilic reagents such as sodium azide and benzyl chloride are employed.
Major Products Formed
The major products formed from these reactions include various phenytoin derivatives, which have been studied for their potential biological activities .
Applications De Recherche Scientifique
5,5-Diphenylimidazolidine-2,4-dione hydrochloride has a wide range of scientific research applications:
Mécanisme D'action
The primary mechanism of action of 5,5-diphenylimidazolidine-2,4-dione hydrochloride involves the inhibition of sodium channels in neurons. By blocking these channels, the compound stabilizes neuronal membranes and prevents the spread of seizure activity . This action is crucial for its effectiveness as an anticonvulsant agent.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenobarbital: Another anticonvulsant that works by enhancing the activity of gamma-aminobutyric acid (GABA).
Carbamazepine: Similar to phenytoin, it stabilizes neuronal membranes by inhibiting sodium channels.
Valproic Acid: This compound has a broader mechanism of action, affecting both sodium channels and GABA levels.
Uniqueness
5,5-Diphenylimidazolidine-2,4-dione hydrochloride is unique due to its specific action on sodium channels, making it highly effective for certain types of seizures. Its long history of use and well-documented efficacy further distinguish it from other anticonvulsants .
Propriétés
Formule moléculaire |
C15H13ClN2O2 |
|---|---|
Poids moléculaire |
288.73 g/mol |
Nom IUPAC |
5,5-diphenylimidazolidine-2,4-dione;hydrochloride |
InChI |
InChI=1S/C15H12N2O2.ClH/c18-13-15(17-14(19)16-13,11-7-3-1-4-8-11)12-9-5-2-6-10-12;/h1-10H,(H2,16,17,18,19);1H |
Clé InChI |
WWVSRSBVTDLJAH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2(C(=O)NC(=O)N2)C3=CC=CC=C3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


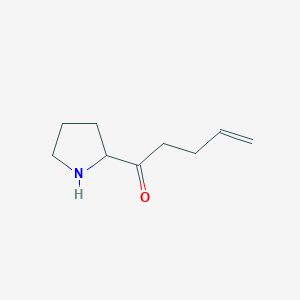
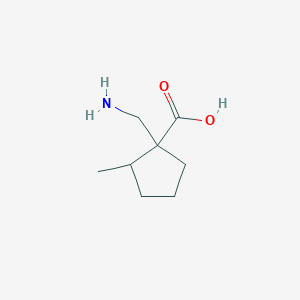
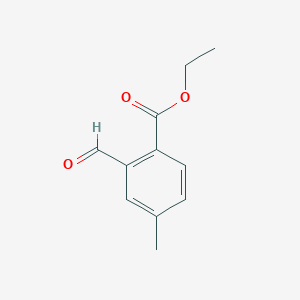
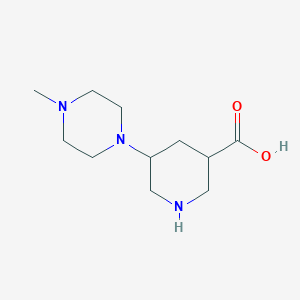

![3-{[(Tert-butoxy)carbonyl]amino}-3-[4-(dimethylamino)phenyl]-2,2-dimethylpropanoic acid](/img/structure/B13222255.png)


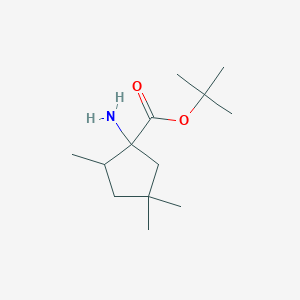
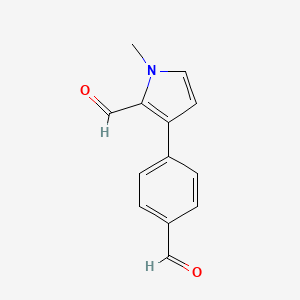

![1-[6-(4-Fluorophenyl)-4-(trifluoromethyl)pyridazin-3-yl]ethan-1-one](/img/structure/B13222292.png)
![7,7-Dimethyl-2-(4-nitrophenyl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13222296.png)
